4-Ethylbenzoic acid, 4-methoxyphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethylbenzoic acid, 4-methoxyphenyl ester is an organic compound with the molecular formula C₁₆H₁₆O₃ and a molecular weight of 256.2964 g/mol . It is a derivative of benzoic acid and is characterized by the presence of an ethyl group at the 4-position of the benzoic acid moiety and a methoxyphenyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylbenzoic acid, 4-methoxyphenyl ester typically involves the esterification of 4-ethylbenzoic acid with 4-methoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
4-Ethylbenzoic acid, 4-methoxyphenyl ester can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
Oxidation: this compound can be converted to 4-carboxybenzoic acid, 4-methoxyphenyl ester.
Reduction: The ester can be reduced to 4-ethylbenzyl alcohol, 4-methoxyphenyl ester.
Substitution: Various substituted derivatives can be formed depending on the reagents used.
Scientific Research Applications
4-Ethylbenzoic acid, 4-methoxyphenyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethylbenzoic acid, 4-methoxyphenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 4-ethylbenzoic acid and 4-methoxyphenol, which can then participate in various biochemical pathways. The ethyl group may also influence the compound’s binding affinity to certain enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
4-Ethylbenzoic acid, 4-cyanophenyl ester: Similar in structure but with a cyano group instead of a methoxy group.
4-Ethylbenzoic acid, 3-methylphenyl ester: Similar but with a methyl group at the 3-position.
Uniqueness
4-Ethylbenzoic acid, 4-methoxyphenyl ester is unique due to the presence of both an ethyl group and a methoxyphenyl ester group. This combination of functional groups imparts specific chemical properties and reactivity that distinguish it from other similar compounds.
Properties
CAS No. |
192131-34-3 |
---|---|
Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
(4-methoxyphenyl) 4-ethylbenzoate |
InChI |
InChI=1S/C16H16O3/c1-3-12-4-6-13(7-5-12)16(17)19-15-10-8-14(18-2)9-11-15/h4-11H,3H2,1-2H3 |
InChI Key |
DDXFSUBRHKHUCB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.